N-(Cyanomethyl)-N-ethyl-4-methoxy-3,5-dimethylbenzamide
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Overview
Description
N-(Cyanomethyl)-N-ethyl-4-methoxy-3,5-dimethylbenzamide is a chemical compound that belongs to the class of benzamides It is characterized by the presence of a cyanomethyl group, an ethyl group, and a methoxy group attached to a benzamide core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(Cyanomethyl)-N-ethyl-4-methoxy-3,5-dimethylbenzamide typically involves the reaction of 4-methoxy-3,5-dimethylbenzoic acid with ethylamine and cyanomethyl chloride. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
Formation of the Intermediate: 4-methoxy-3,5-dimethylbenzoic acid is reacted with ethylamine to form the corresponding amide intermediate.
Cyanomethylation: The intermediate is then treated with cyanomethyl chloride in the presence of a base, such as sodium hydroxide, to introduce the cyanomethyl group.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can further improve the scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions
N-(Cyanomethyl)-N-ethyl-4-methoxy-3,5-dimethylbenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the nitrile group to primary amines or other reduced forms.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.
Major Products Formed
Oxidation: Oxidized derivatives such as carboxylic acids or ketones.
Reduction: Reduced products like primary amines.
Substitution: Substituted benzamides with different functional groups replacing the methoxy group.
Scientific Research Applications
N-(Cyanomethyl)-N-ethyl-4-methoxy-3,5-dimethylbenzamide has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound can be used in the study of enzyme interactions and as a potential inhibitor in biochemical assays.
Industry: The compound can be used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of N-(Cyanomethyl)-N-ethyl-4-methoxy-3,5-dimethylbenzamide involves its interaction with molecular targets such as enzymes or receptors. The cyanomethyl group can act as an electrophile, facilitating the formation of covalent bonds with nucleophilic sites on target molecules. This interaction can modulate the activity of the target, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- N-(Cyanomethyl)-N-ethyl-4-methoxybenzamide
- N-(Cyanomethyl)-N-ethyl-3,5-dimethylbenzamide
- N-(Cyanomethyl)-N-methyl-4-methoxy-3,5-dimethylbenzamide
Uniqueness
N-(Cyanomethyl)-N-ethyl-4-methoxy-3,5-dimethylbenzamide is unique due to the specific combination of functional groups attached to the benzamide core. The presence of both the cyanomethyl and ethyl groups, along with the methoxy and dimethyl substitutions, imparts distinct chemical and biological properties that differentiate it from other similar compounds.
This detailed article provides a comprehensive overview of this compound, covering its synthesis, chemical reactions, applications, mechanism of action, and comparison with similar compounds
Properties
IUPAC Name |
N-(cyanomethyl)-N-ethyl-4-methoxy-3,5-dimethylbenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N2O2/c1-5-16(7-6-15)14(17)12-8-10(2)13(18-4)11(3)9-12/h8-9H,5,7H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BDJOAJASVSOHPY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC#N)C(=O)C1=CC(=C(C(=C1)C)OC)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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